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Compound of Interest

Compound Name: 2-Bromo-3,5-dinitrobenzoic acid

Cat. No.: B047378

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-3,5-dinitrobenzoic acid (CAS No: 116529-60-3). Due to the limited availability of fully
characterized experimental spectra in public databases, this document summarizes the

expected spectroscopic data based on established principles and data from analogous

compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to facilitate

empirical validation.

Chemical Structure and Properties:

IUPAC Name: 2-Bromo-3,5-dinitrobenzoic acid

Molecular Formula: C7H3BrN20s6[1][2]

Molecular Weight: 291.01 g/mol [1][2]

Structure:

o SMILES: C1=C(C=C(C(=C1C(=0)0)Br)--INVALID-LINK--[O-])--INVALID-LINK--[O-][1]

o InChl Key: BBKIJIKUFARRJPRP-UHFFFAOYSA-N[1]
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Spectroscopic Data Summary

The following sections present the predicted and expected spectroscopic data for 2-Bromo-
3,5-dinitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for 2-Bromo-3,5-dinitrobenzoic acid is not readily available in
the public domain, the following chemical shifts can be predicted based on the analysis of
structurally similar compounds and the known effects of substituents on aromatic systems. The
strong electron-withdrawing nature of the two nitro groups and the bromine atom will
significantly deshield the aromatic protons and carbons.

Table 1: Predicted *H and 3C NMR Chemical Shifts

1H NMR (Predicted) 13C NMR (Predicted)

Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~11-13 COOH (s, 1H) ~165-170 C=0
~8.9-9.1 Ar-H (d, 1H) ~148-152 C-NO2
~8.6-8.8 Ar-H (d, 1H) ~135-140 C-COOH
~125-130 C-H

~120-125 C-Br

Note: Predicted values are based on additive models and comparison with known spectra of
substituted benzoic acids. Actual experimental values may vary.

Infrared (IR) Spectroscopy

An ATR-IR spectrum for this compound is noted to be available from Bio-Rad Laboratories, Inc.
[1]. The characteristic absorption bands for the functional groups present in 2-Bromo-3,5-
dinitrobenzoic acid are well-established.

Table 2: Expected Infrared Absorption Bands
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Wavenumber (cm~?)

Vibrational Mode

Functional Group

3300-2500 (broad) O-H stretch Carboxylic Acid
~1710-1680 C=0 stretch Carboxylic Acid
~1550-1520 N-O asymmetric stretch Nitro Group
~1350-1330 N-O symmetric stretch Nitro Group

~1600, ~1475 C=C stretch Aromatic Ring

~920 (broad) O-H bend Carboxylic Acid Dimer

~750-550

C-Br stretch

Aryl Halide

Mass Spectrometry (MS)

Mass spectrometry of 2-Bromo-3,5-dinitrobenzoic acid is expected to show a distinct
molecular ion peak pattern due to the natural isotopic abundance of bromine ("°Br: ~50.7%,
81Br: ~49.3%).

Table 3: Expected Mass Spectrometry Data

m/z Value Assignment Notes

Molecular ion peak (doublet of

290 & 292 [M]*+ nearly equal intensity due to
7°Br and 81Br isotopes).

273 & 275 [M-OH]* Loss of a hydroxyl radical.

245 & 247 [M-COOH]* Loss of the carboxyl group.

244 & 246 [M-NO2]* Loss of a nitro group.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy (*H and **C)
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e Sample Preparation:

o Dissolve approximately 5-10 mg of 2-Bromo-3,5-dinitrobenzoic acid in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-de, CDCI3). The choice of solvent may depend on
sample solubility.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).
o Transfer the solution to a 5 mm NMR tube.

o Data Acquisition:

[¢]

Insert the NMR tube into the spectrometer (e.g., a 400 or 500 MHz spectrometer).

o Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field
to achieve homogeneity.

o For *H NMR: Acquire the spectrum using typical parameters such as a 30° pulse angle, a
relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to
achieve a good signal-to-noise ratio.

o For 3C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer
relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary to
obtain a spectrum with adequate signal-to-noise.

» Data Processing:

[e]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[e]

Phase the resulting spectrum and perform a baseline correction.

o

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

[¢]

Integrate the peaks in the *H spectrum and identify the chemical shifts and multiplicities of
the signals.

Infrared (IR) Spectroscopy
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e Sample Preparation (ATR):

o Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is
clean. Record a background spectrum of the clean crystal to account for atmospheric and
instrumental contributions.

o Place a small amount of the solid 2-Bromo-3,5-dinitrobenzoic acid directly onto the ATR
crystal, ensuring complete coverage.

o Use the pressure clamp to ensure firm and even contact between the sample and the

crystal.
o Data Acquisition:
o Acquire the IR spectrum over the desired range (typically 4000-400 cm™1).
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o The acquired spectrum is automatically ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

o Data Analysis:

o lIdentify the characteristic absorption peaks and assign them to the corresponding
functional group vibrations.

Mass Spectrometry (MS)

o Sample Introduction and lonization (Electron lonization - El):

o Introduce a small amount of the 2-Bromo-3,5-dinitrobenzoic acid into the mass
spectrometer. For a solid sample, this can be done using a direct insertion probe.

o The sample is vaporized and then bombarded with a high-energy electron beam (typically
70 eV) in the ion source, causing ionization and fragmentation.

e Mass Analysis:
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o The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Data Analysis:

o Identify the molecular ion peak. For 2-Bromo-3,5-dinitrobenzoic acid, this will be a pair
of peaks of nearly equal intensity at approximately m/z 290 and 292, corresponding to the
79Br and 81Br isotopes.

o Analyze the fragmentation pattern to identify characteristic fragment ions, which can help
confirm the structure.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
novel or synthesized compound like 2-Bromo-3,5-dinitrobenzoic acid.

Spectroscopic Characterization Workflow
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Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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